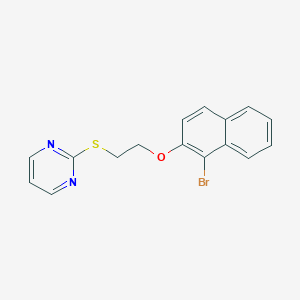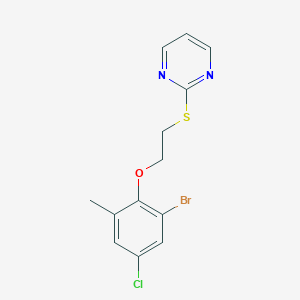
N-(2-methoxybenzyl)-2-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-phenoxybutanamide, also known as ML352, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzylamides and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-2-phenoxybutanamide involves the modulation of various proteins and enzymes in the body. N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to target the protein Hsp70, which is involved in cancer cell survival. N-(2-methoxybenzyl)-2-phenoxybutanamide also inhibits the production of pro-inflammatory cytokines by targeting the enzyme IKKβ. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to reduce inflammation and improve tissue damage. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methoxybenzyl)-2-phenoxybutanamide in lab experiments include its high potency and specificity for its target proteins and enzymes. N-(2-methoxybenzyl)-2-phenoxybutanamide has also been shown to have low toxicity in animal models. The limitations of using N-(2-methoxybenzyl)-2-phenoxybutanamide in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
The future directions for N-(2-methoxybenzyl)-2-phenoxybutanamide research include the development of more efficient synthesis methods and the optimization of its pharmacokinetics and bioavailability. N-(2-methoxybenzyl)-2-phenoxybutanamide could also be studied for its potential therapeutic applications in other diseases such as diabetes and cardiovascular disorders. Additionally, the combination of N-(2-methoxybenzyl)-2-phenoxybutanamide with other drugs could be explored for its synergistic effects in cancer and inflammation research.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-2-phenoxybutanamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-methoxybenzyl)-2-phenoxybutanamide have been discussed in this paper. Further research is needed to fully explore the potential of N-(2-methoxybenzyl)-2-phenoxybutanamide in disease treatment.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-2-phenoxybutanamide has been achieved through various methods. The most common method involves the reaction of 2-phenoxybutyric acid with 2-methoxybenzylamine in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-(2-methoxybenzyl)-2-phenoxybutanamide as a white solid with a yield of 60-70%.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-phenoxybutanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to inhibit the growth of cancer cells by targeting the protein Hsp70, which is involved in cancer cell survival. In inflammation research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
Nom du produit |
N-(2-methoxybenzyl)-2-phenoxybutanamide |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C18H21NO3/c1-3-16(22-15-10-5-4-6-11-15)18(20)19-13-14-9-7-8-12-17(14)21-2/h4-12,16H,3,13H2,1-2H3,(H,19,20) |
Clé InChI |
UOJXFJJWWIKRQI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
SMILES canonique |
CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)


![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)